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Compound of Interest

Compound Name: tetrahydrofuran-2-carbaldehyde

Cat. No.: B1329454

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the *H and *3C Nuclear Magnetic Resonance
(NMR) spectra of tetrahydrofuran-2-carbaldehyde alongside its aromatic and carbocyclic
analogues, furan-2-carbaldehyde and cyclopentanecarbaldehyde. Understanding the spectral
characteristics of these compounds is crucial for researchers in organic synthesis, medicinal
chemistry, and drug development for structural elucidation and quality control. This document
presents a summary of experimental and predicted NMR data, a detailed experimental protocol
for NMR analysis, and a workflow diagram for clarity.

Data Presentation: *H and **C NMR Chemical Shifts

The following tables summarize the *H and 3C NMR chemical shifts (d) in parts per million
(ppm) for tetrahydrofuran-2-carbaldehyde and its analogues. Please note that the data for
tetrahydrofuran-2-carbaldehyde is based on predicted values due to the limited availability of
experimental spectra in the public domain. The data for furan-2-carbaldehyde and
cyclopentanecarbaldehyde are based on experimental values.

Table 1: *H NMR Chemical Shift Data (ppm)
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Compoun
d

Aldehyde
-H

o-H

B-H

Other Solvent

Tetrahydrof
uran-2-
carbaldehy
de
(Predicted)

~1.9-2.1

~1.8-2.0

~3.8-4.0
(3-H)

CDCIs

Furan-2-
carbaldehy
de
(Experimen
tal)[1]

9.64

7.25

6.59

7.68

- CDCls

Cyclopenta
necarbalde
hyde

(Predicted)

9.60

2.68-2.76

1.74-1.87

1.54-1.65

- CDCls

Table 2: 13C NMR Chemical Shift Data (ppm)
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Compoun
d
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-C

Cc2

C3

C4

C5

Solvent

Tetrahydrof
uran-2-
carbaldehy
de
(Predicted)

~202

CDCIs

Furan-2-
carbaldehy
de
(Experimen
tal)[1]

177.9

152.9

1211

112.6

148.1

CDCls

Cyclopenta
necarbalde
hyde
(Experimen
tal)

~204

CDCI3

Experimental Protocols
General Procedure for *H and **C NMR Spectroscopy

A standard protocol for the acquisition of *H and 3C NMR spectra for small organic molecules

is outlined below.

[EEN

. Sample Preparation:

o Weigh approximately 5-20 mg of the solid sample for *H NMR or 20-50 mg for 13C NMR into

a clean, dry vial.

e Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, D20) to the

vial.

o Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.
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e Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

« If required for precise chemical shift referencing, a small amount of an internal standard,
such as tetramethylsilane (TMS), can be added.

2. NMR Spectrometer Setup and Data Acquisition:

 Insert the NMR tube into a spinner turbine and carefully place it into the NMR spectrometer's
magnet.

o Lock the spectrometer onto the deuterium signal of the solvent.

» Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and
symmetrical lock signal.

o For H NMR, a standard single-pulse experiment is typically used. Key parameters to set
include the spectral width, acquisition time, number of scans, and relaxation delay.

e For 3C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the
spectrum and enhance signal-to-noise. A larger number of scans is generally required due to
the lower natural abundance of the 13C isotope.

» After data acquisition, the free induction decay (FID) is Fourier transformed to generate the
NMR spectrum.

e Phase and baseline corrections are applied to the spectrum.

o The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS
at 0.00 ppm).

Mandatory Visualization

The following diagram illustrates the general workflow of an NMR analysis, from preparing the
sample to interpreting the final spectrum.
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Caption: General workflow for NMR analysis from sample preparation to structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tetrahydrofuran-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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